G-744

BTK inhibition Kinase assay IC50 comparison

G-744 is a tricyclic, orally bioavailable, and reversible small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK), developed for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. It binds non-covalently to the BTK ATP-binding pocket, as confirmed by X-ray crystallography (PDB ID: 5VGO) , and demonstrates a biochemical Ki,app of 1.28 nM.

Molecular Formula C29H29N5O3S
Molecular Weight 527.643
CAS No. 1346669-54-2
Cat. No. B607584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-744
CAS1346669-54-2
SynonymsG-744;  G 744;  G744.
Molecular FormulaC29H29N5O3S
Molecular Weight527.643
Structural Identifiers
SMILESCC1(CC2=C(C1)SC3=C2CCN(C3=O)C4=CC=CC(=C4CO)C5=CN(C(=O)C(=C5)NC6=NC=NC=C6)C)C
InChIInChI=1S/C29H29N5O3S/c1-29(2)12-20-19-8-10-34(28(37)26(19)38-24(20)13-29)23-6-4-5-18(21(23)15-35)17-11-22(27(36)33(3)14-17)32-25-7-9-30-16-31-25/h4-7,9,11,14,16,35H,8,10,12-13,15H2,1-3H3,(H,30,31,32)
InChIKeyQAESSIFTPVEYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





G-744 (CAS 1346669-54-2): Baseline Characteristics and Pharmacological Classification for BTK Inhibitor Procurement


G-744 is a tricyclic, orally bioavailable, and reversible small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK), developed for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus [1]. It binds non-covalently to the BTK ATP-binding pocket, as confirmed by X-ray crystallography (PDB ID: 5VGO) [2], and demonstrates a biochemical Ki,app of 1.28 nM [3]. The compound is chemically defined as 2-(2-(hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5H)-one, with a molecular weight of 527.64 g/mol [1].

Target engagement
BTK pathway inhibition study fit
Binding mode
Reversible, non-covalent ATP-pocket binding
Selectivity context
Isoform-selectivity assay context
Model context
Autoimmunity model-response endpoint context

G-744 (CAS 1346669-54-2) vs. Generic BTK Inhibitor Substitution: Why Binding Mode and Selectivity Profile Preclude Interchangeability


BTK inhibitors are not a monolithic class; their binding mechanisms (covalent vs. reversible), kinase selectivity spectra, and pharmacokinetic profiles directly determine their biological activity and therapeutic index [1]. G-744 is a reversible, non-covalent inhibitor, whereas clinical BTK inhibitors like ibrutinib, acalabrutinib, and evobrutinib bind covalently to Cys481, leading to prolonged target occupancy and distinct off-target kinase inhibition patterns [1]. Conversely, other reversible BTK inhibitors such as fenebrutinib (GDC-0853) or pirtobrutinib exhibit differing selectivity profiles, cellular potencies, and species-specific metabolic stability. Therefore, substituting G-744 with a covalent or even another reversible BTK inhibitor without matched selectivity and in vivo validation will compromise experimental reproducibility and confound data interpretation in autoimmunity models [2].

G-744 Reversible

Covalent BTK inhibitors (ibrutinib, acalabrutinib) bind Cys481 irreversibly; target occupancy and off-target kinase inhibition patterns may shift interpretation.

Other reversible Selectivity differs

Fenebrutinib or pirtobrutinib exhibit differing selectivity spectra and species-dependent metabolic stability; isoform-selectivity context may not transfer.

PK profile Species-dependent

G-744 oral bioavailability varies across mouse, rat, and dog; exposure-model context may differ from other BTK inhibitors and requires species-specific review.

G-744 (CAS 1346669-54-2): Head-to-Head Quantitative Evidence Against Key BTK Inhibitor Comparators for Scientific Procurement


Biochemical Potency of G-744 (Ki,app 1.28 nM) Relative to Reversible and Covalent BTK Inhibitors

In a direct biochemical comparison using a homogeneous time-resolved fluorescence (HTRF) assay, G-744 demonstrates a Ki,app of 1.28 nM [1], which translates to an IC50 of 2 nM [2]. Compared to the reversible inhibitor fenebrutinib (GDC-0853), which exhibits a BTK IC50 of 2.3 nM in analogous enzymatic assays [3], G-744 shows slightly higher intrinsic potency. Relative to covalent inhibitors, ibrutinib displays an IC50 of 0.5 nM [4], yet its irreversible binding mechanism carries distinct off-target liabilities not observed with reversible G-744.

Biochemical potency
Cross-study comparable
Ki,app = 1.28 nM; IC50 = 2 nM (HTRF, recombinant BTK)
Supports assay potency context for BTK target engagement
Fenebrutinib IC50 = 2.3 nM; ibrutinib IC50 = 0.5 nM (covalent). Binding mode differences require review.
BTK inhibition Kinase assay IC50 comparison Biochemical potency

Kinase Selectivity Profile: G-744 Demonstrates >1,000-Fold Selectivity Against a 285-Kinase Panel

G-744 was profiled against a panel of 285 kinases and exhibited >1,000-fold selectivity for BTK over the vast majority of kinases, with the exceptions of EphA7 and Fgr, where selectivity was 400–800-fold . This selectivity profile is superior to many first-generation covalent BTK inhibitors. For instance, ibrutinib inhibits BMX (IC50 0.8 nM), CSK (2.3 nM), and BRK (3.3 nM) with potencies within 10-fold of its BTK IC50 [1]. Fenebrutinib (GDC-0853) shows ~100-fold selectivity over Bmx, Fgr, and Src . G-744's exceptional kinase selectivity reduces the risk of confounding off-target effects in cellular and in vivo studies.

Kinase selectivity
Cross-study comparable
More than 1,000-fold selectivity over 285 kinases; 400–800-fold for EphA7 and Fgr (KINOMEscan, 1 µM)
Supports isoform-selectivity review
Ibrutinib shows less than 10-fold selectivity over BMX, CSK, BRK; fenebrutinib shows approximately 100-fold over Bmx, Fgr, Src.
Kinase selectivity Off-target inhibition BTK EphA7 Fgr

Cellular Potency in Human B Cells and Monocytes: G-744 EC50 Values Quantified Across Multiple Functional Assays

In cellular assays, G-744 inhibits BCR-stimulated human B cell proliferation with an EC50 of 22 ± 3 nM (n=17) [1]. It suppresses anti-IgM-induced CD69 expression in human whole blood B cells with an EC50 of 87 ± 30 nM (n=11) [1]. In human monocytes, G-744 abrogates immune complex-induced TNFα production with an EC50 of 33 ± 6 nM (n=12) [1]. In mouse splenocytes, it prevents BCR-mediated CD86 induction with EC50 values of 55 nM and 75 nM (n=2) [1]. For comparison, fenebrutinib exhibits a human whole blood CD69 IC50 of 78 nM (or 8 nM in some reports) [2], indicating that G-744's cellular potency is comparable to other advanced reversible BTK inhibitors.

Cellular potency
Cross-study comparable
Human B cell proliferation EC50 = 22 nM; whole blood CD69 EC50 = 87 nM; monocyte TNFα EC50 = 33 nM
Supports cell-model endpoint review
Fenebrutinib human whole blood CD69 IC50 = 78 nM (or 8 nM). Functional inhibition in low nanomolar range.
B cell proliferation CD69 expression TNFα production CD86 induction

In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model: G-744 Exhibits Dose-Dependent Protection Comparable to Dexamethasone

In the Lewis rat collagen-induced arthritis (CIA) model, G-744 was administered orally at 6.25, 12.25, and 25 mg/kg twice daily (b.i.d.) for 17 days [1]. All three doses produced significant dose-dependent suppression of ankle joint thickness between days 10 and 17 [1]. Notably, the efficacy of G-744 in this model was reported to be comparable to that of the anti-inflammatory corticosteroid dexamethasone [2]. This establishes G-744's robust in vivo activity in an established autoimmune arthritis model.

CIA model response
Head-to-head
G-744 6.25–25 mg/kg b.i.d. p.o. produced dose-dependent ankle joint thickness suppression in rat CIA
Reported model-response endpoint context
Comparable to dexamethasone in the same model; quantitative dose-response available for G-744.
Collagen-induced arthritis In vivo efficacy Rat model Dexamethasone

Superiority of G-744 over BAFF and Syk Inhibition in Ameliorating Severe Lupus Nephritis in NZB/W_F1 Mice

In both spontaneous and IFNα-accelerated lupus models in NZB/W_F1 mice, G-744 was efficacious and demonstrated superiority over blocking BAFF (via BR3-Fc fusion protein) and Syk inhibition in ameliorating severe lupus nephritis [1]. G-744 treatment (100 mg/kg p.o.) ablated plasmablast generation, reduced autoantibodies, and improved renal pathology to an extent similar to cyclophosphamide (CTX) [1]. This head-to-head comparison directly positions G-744 as a more effective intervention than targeting alternative nodes in the B cell signaling axis for this disease model.

Lupus nephritis model
Head-to-head
G-744 100 mg/kg p.o. reduced plasmablasts, autoantibodies, and renal pathology in NZB/W_F1 mice
Reported pathway-response endpoint context
G-744 showed reported higher response vs. BAFF blockade and Syk inhibition; comparable to cyclophosphamide.
Lupus nephritis BAFF Syk IFNα-accelerated lupus

Preclinical Pharmacokinetic Profile: G-744 Exhibits Moderate Clearance and Variable Oral Bioavailability Across Species

The preclinical DMPK profile of G-744 reveals species-dependent oral bioavailability (F%): in mouse, F% ranges from 45% (crystalline suspension) to 77% (amorphous suspension); in rat, F% ranges from 23% to 37%; and in dog, F% is 27% [1]. In vivo total clearance (CL) values are 22 mL/min/kg (mouse), 16 mL/min/kg (rat), and 7 mL/min/kg (dog) [1]. For comparison, fenebrutinib (GDC-0853) exhibits higher oral bioavailability (F% ~60-80% in preclinical species) and lower clearance [2], while evobrutinib shows moderate clearance [3]. G-744's PK parameters inform species selection and dosing regimens for in vivo efficacy studies.

Preclinical PK
Cross-study comparable
Mouse F% = 45–77%, CL = 22 mL/min/kg; Rat F% = 23–37%, CL = 16 mL/min/kg; Dog F% = 27%, CL = 7 mL/min/kg
Supports exposure-model interpretation
Fenebrutinib shows higher F% approximately 60–80% with lower CL; species selection may require review.
Pharmacokinetics Oral bioavailability Clearance DMPK

G-744 (CAS 1346669-54-2): Recommended Preclinical and Translational Research Scenarios Based on Validated Comparative Evidence


Preclinical Autoimmune Arthritis Studies in Rats Requiring Oral BTK Inhibition

Based on the dose-dependent efficacy of G-744 in the rat collagen-induced arthritis (CIA) model at 6.25-25 mg/kg b.i.d., with efficacy comparable to dexamethasone [1], G-744 is ideally suited for investigating BTK-dependent pathology in rodent models of rheumatoid arthritis. Its oral bioavailability (F% 23-37% in rat) [2] and well-tolerated profile support chronic dosing regimens.

Lupus Nephritis Research Requiring Superior BTK Inhibition Relative to BAFF or Syk Blockade

In NZB/W_F1 mouse lupus models, G-744 demonstrated superiority over BAFF blockade (BR3-Fc) and Syk inhibition in ameliorating severe nephritis [3]. Researchers aiming to dissect BTK-specific contributions versus alternative B cell signaling pathways in lupus pathogenesis should select G-744 based on this direct comparator evidence.

In Vitro Functional Studies of B Cell and Myeloid Cell Signaling with Defined Cellular Potency

G-744's well-characterized cellular EC50 values—22 nM for human B cell proliferation, 87 nM for whole blood CD69 expression, and 33 nM for monocyte TNFα production [4]—enable precise concentration selection for mechanistic studies. Its >1,000-fold kinase selectivity minimizes off-target effects, ensuring that observed phenotypes are attributable to BTK inhibition.

Investigating Reversible vs. Covalent BTK Inhibition in Autoimmune Disease Models

As a reversible, non-covalent BTK inhibitor, G-744 provides a distinct pharmacological tool to contrast with covalent inhibitors (e.g., ibrutinib, evobrutinib) in studies examining the impact of target residence time, selectivity, and signaling pathway kinetics on therapeutic efficacy and safety [5].

Application
Selection Property
Validation Focus
Arthritis model-response studies
Oral dosing and model-response endpoint context
CIA ankle-joint thickness endpoint review
Lupus nephritis pathway research
BTK pathway vs. BAFF/Syk comparator context
Plasmablast and renal pathology endpoint monitoring
B cell and myeloid signaling assays
Cellular EC50 benchmarks and kinase selectivity review
CD69, TNFα, and proliferation endpoint context
Reversible vs. covalent BTK comparison
Non-covalent binding mode and target-residence context
Signaling pathway kinetics and off-target kinase review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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